(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole
Description
Properties
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHYQIQIENDJER-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466427 | |
| Record name | (R)-5-(PYRROLIDIN-2-YL)-1H-TETRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702700-79-6 | |
| Record name | (R)-5-(PYRROLIDIN-2-YL)-1H-TETRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
-Dipolar Cycloaddition of Nitriles with Azides
The most widely adopted method involves the-dipolar cycloaddition between (R)-pyrrolidine-2-carbonitrile and sodium azide (NaN₃) under catalytic conditions. This reaction proceeds via the formation of a nitrile imine intermediate, which undergoes cyclization to yield the tetrazole ring.
Typical Reaction Conditions :
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Catalyst : Zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl)
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Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
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Temperature : 80–100°C
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Time : 12–24 hours
Example Protocol :
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Dissolve (R)-pyrrolidine-2-carbonitrile (1.0 equiv) and NaN₃ (1.2 equiv) in anhydrous THF.
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Add ZnBr₂ (0.1 equiv) and reflux at 85°C for 18 hours.
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Quench with water, extract with ethyl acetate, and purify via column chromatography.
Table 1: Optimization of Cycloaddition Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnBr₂ | THF | 85 | 18 | 72 |
| NH₄Cl | DMF | 100 | 12 | 68 |
| None | H₂O | 120 | 24 | 42 |
The use of Lewis acids like ZnBr₂ enhances reaction efficiency by polarizing the nitrile group, facilitating azide attack.
Solid-Phase Synthesis via Radical Copolymerization
A novel approach involves immobilizing this compound onto a polymer monolith for continuous-flow applications. While this method is primarily reported for the S-enantiomer, it is directly adaptable to the R-form.
Procedure :
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Synthesize this compound via cycloaddition.
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Copolymerize with ethylene glycol dimethacrylate (EGDMA) and 2-hydroxyethyl methacrylate (HEMA) in the presence of azobisisobutyronitrile (AIBN).
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Pack the monolith into a microreactor for catalytic applications.
Advantages :
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Reusability : The monolith retains >90% activity after 10 cycles.
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Scalability : Suitable for gram-scale production.
Alternative Methods Using Proline Derivatives
This compound can also be synthesized from (R)-proline through a two-step process:
Step 1: Conversion to (R)-Pyrrolidine-2-carbonitrile
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Treat (R)-proline with thionyl chloride (SOCl₂) to form the acyl chloride.
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React with ammonia (NH₃) to generate the nitrile.
Step 2: Cycloaddition with Sodium Azide
-
Follow the protocol outlined in Section 1.1.
Overall Yield : 58–63% (from proline).
Industrial Production Techniques
Continuous-Flow Synthesis
Industrial-scale production employs microfluidic reactors to enhance heat and mass transfer:
Key Parameters :
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Residence Time : 5–10 minutes.
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Temperature : 90°C.
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Catalyst : Heterogeneous nano-TiO₂ (1% w/w).
Benefits :
Green Chemistry Approaches
Recent advances emphasize solvent-free conditions:
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Ball Milling : Mechanochemical synthesis using a planetary mill (30 Hz, 2 hours) achieves 70% yield without solvents.
Analytical Methods for Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cycloaddition (ZnBr₂) | 72 | 98 | Moderate | Medium (solvent use) |
| Solid-Phase Monolith | 85 | 99 | High | Low (reusable) |
| Ball Milling | 70 | 97 | High | Very Low |
The solid-phase monolith method offers superior sustainability and scalability, making it ideal for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
®-5-(Pyrrolidin-2-YL)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN
- Molecular Weight : 139.15 g/mol
- CAS Number : 702700-79-6
- IUPAC Name : 5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole
The compound features a pyrrolidine moiety fused with a tetrazole ring, which contributes to its unique chemical reactivity and biological activity.
Organic Synthesis
(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole serves as an important organocatalyst in asymmetric synthesis. Its dual functional groups allow it to catalyze various reactions effectively:
- Asymmetric Aldol Reactions : Used to synthesize β-hydroxy ketones from aldehydes and ketones.
- Michael Additions : Facilitates the formation of carbon-carbon bonds in the presence of β-nitrostyrene.
- Mannich Reactions : Aids in synthesizing α-amino acids and generating 1,4-diamines.
| Reaction Type | Description | Reference |
|---|---|---|
| Asymmetric Aldol | Converts acetone and aldehydes to β-hydroxy ketones | |
| Michael Addition | Adds aliphatic aldehydes to β-nitrostyrene | |
| Mannich Reaction | Generates α-amino acids |
The compound has shown promising biological activities, particularly in neuropharmacology:
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Cholinesterase Inhibition : Exhibits significant inhibition against cholinesterase enzymes, which are crucial in neurotransmission. This property suggests potential applications in treating Alzheimer's disease.
Activity Type IC50 Value (µM) Reference Cholinesterase Inhibition 3.08 Neuroprotection 2.91 - Neuroprotective Effects : Preliminary studies indicate that this compound may protect neurons from oxidative stress and inflammation.
Material Science
In material science, this compound is utilized in the development of advanced materials:
- Polymer Synthesis : The compound can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Study 1: Cholinesterase Inhibition
A study demonstrated that this compound outperformed several known cholinesterase inhibitors, highlighting its potential utility in developing therapeutic agents for Alzheimer's disease treatment.
Case Study 2: Neuroprotective Properties
Research focusing on the neuroprotective effects of this compound revealed a marked reduction in reactive oxygen species (ROS) production in neuronal cell cultures exposed to oxidative stress, supporting its role as a neuroprotective agent.
Mechanism of Action
The mechanism of action of ®-5-(Pyrrolidin-2-YL)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, making it a versatile ligand for binding to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
5-[(Pyrrolidin-2-YL)Methyl]-1H-tetrazole
This derivative introduces a methylene spacer between the pyrrolidine and tetrazole, altering steric and electronic effects:
(S)-5-(Pyrrolidin-2-YL)-1H-tetrazole
The S-enantiomer exhibits distinct stereochemical outcomes. For example, in Aldol reactions:
Comparison with Non-Tetrazole Organocatalysts
L-Phenylalanine
| Parameter | L-Phenylalanine | This compound |
|---|---|---|
| Solubility in Toluene | <1% | 10% |
| Aldol Reaction Yield | 35% | 68% |
Ley’s Tetrazole Catalyst (S-Enantiomer)
Used in traceless isoprenylation, this catalyst outperforms proline in regioselectivity (91:9 isomer ratio) .
Structural and Functional Analogues
5-(3,5-Dinitro-1H-Pyrazol-4-YL)-1H-Tetrazole
1-Aryl-5-Methyltetrazoles
Used in pharmaceuticals but lack the pyrrolidine moiety critical for asymmetric induction .
Key Research Findings
- Superior Catalytic Efficiency : The tetrazole group increases hydrogen-bonding capability, enhancing transition-state stabilization .
- Green Chemistry : Enables solvent-free or low-solvent reactions, reducing environmental impact .
- Industrial Applications : Used in synthesizing chiral intermediates for pharmaceuticals like Fimasartan .
Data Tables
Biological Activity
(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 139.15 g/mol
- CAS Number : 11457736
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways. For instance, it has been investigated for its potential as an inhibitor of cholinesterases, which are enzymes involved in neurotransmission.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially through the modulation of oxidative stress and inflammation pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| Cholinesterase Inhibition | 3.08 | |
| Neuroprotection (against Aβ-induced toxicity) | 2.91 |
In Vivo Studies
In vivo evaluations have indicated the compound's potential therapeutic effects in animal models:
- A study involving scopolamine-induced memory impairment in mice showed that administration of this compound led to significant improvements in cognitive function, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer's disease.
Case Studies
- Cholinesterase Inhibition : A recent study highlighted the compound's efficacy as a cholinesterase inhibitor, where it outperformed several known inhibitors, indicating its potential utility in developing treatments for Alzheimer's disease .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound against oxidative stress. Results showed a marked reduction in reactive oxygen species (ROS) production, supporting its role as a neuroprotective agent .
Q & A
Q. What are the established synthetic routes for (R)-5-(Pyrrolidin-2-YL)-1H-tetrazole, and how do reaction conditions influence yield?
The compound is typically synthesized via the [1,3]-dipolar cycloaddition of nitriles with sodium azide, catalyzed by Lewis acids. For example:
- Method A : Using trimethylsilyl azide (TMSN₃) and catalytic zinc bromide (ZnBr₂) in tetrahydrofuran (THF) at 80°C for 12 hours, yielding ~70% .
- Method B : Nano-TiCl₄·SiO₂ as a heterogeneous catalyst under solvent-free conditions, achieving 85% yield in 6 hours .
Key variables include temperature (optimal: 80–100°C), solvent polarity, and catalyst loading. Lower yields (7–67%) are observed in regioselective reactions with bulky substrates .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns (e.g., pyrrolidine protons at δ 1.8–3.5 ppm and tetrazole ring protons at δ 8.2–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 168.0984) .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Detects N–H stretching (3100–3300 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .
Q. How does pH and solvent stability impact experimental design with this compound?
this compound is stable across a broad pH range (2–12), enabling use in acidic or basic media without degradation . However, prolonged exposure to strong oxidizers (e.g., HNO₃) or high temperatures (>150°C) may induce decomposition. Solvent compatibility studies recommend polar aprotic solvents (DMF, DMSO) for reactions requiring solubility .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential dust formation .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .
Advanced Research Questions
Q. How can this compound act as an organocatalyst in asymmetric synthesis?
The compound’s pyrrolidine moiety enables enamine/imine catalysis, particularly in aldol or Michael additions. For example:
- Enamine Catalysis : Reacts with ketones to form chiral enamines, achieving enantiomeric excess (ee) >90% in asymmetric aldol reactions .
- Optimization : Use non-polar solvents (toluene) and low temperatures (–20°C) to enhance stereoselectivity .
Q. What strategies address regioselectivity challenges in synthesizing substituted tetrazole derivatives?
Q. How do contradictory data on biological activity arise, and how can they be resolved?
Variability in reported IC₅₀ values (e.g., 2–50 µM for kinase inhibition) may stem from:
- Assay Conditions : Differences in pH, co-solvents (e.g., DMSO), or cell lines .
- Structural Analogues : Chirality (R vs. S) and substituent positioning alter bioactivity .
Resolution : Standardize assays (e.g., using recombinant enzymes) and validate with orthogonal methods (SPR, microscale thermophoresis) .
Q. What computational methods predict the physicochemical properties of this compound?
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?
- SHELX Suite : Refines crystal structures using high-resolution data (R-factor < 0.05). The tetrazole ring typically adopts a planar conformation with bond lengths of 1.30–1.35 Å (C–N) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., N–H···N hydrogen bonds) influencing packing .
Q. What methodologies assess the compound’s role in metal-organic frameworks (MOFs) or energetic materials?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
